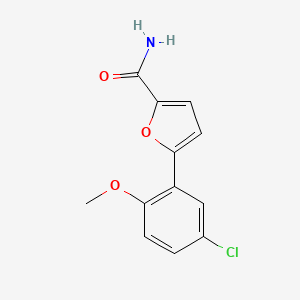

5-(5-chloro-2-methoxyphenyl)-2-furamide

説明

5-(5-Chloro-2-methoxyphenyl)-2-furamide is a furan-based carboxamide derivative characterized by a 5-chloro-2-methoxyphenyl substituent attached to the furan ring via an amide linkage. The 5-chloro-2-methoxyphenyl group is a recurring pharmacophore in sulfonamide and amide-based TNAP inhibitors, suggesting its importance in target binding .

特性

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-9-3-2-7(13)6-8(9)10-4-5-11(17-10)12(14)15/h2-6H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKOISAWSVKSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Sulfonamide-Based Inhibitors (e.g., SBI-425)

Key Compound : 5-((5-Chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425)

- Structural Differences : Replaces the furanamide core with a pyridine-sulfonamide scaffold.

- Activity :

- Pharmacokinetics :

- Assay Performance : Retains activity in whole-blood assays, unlike earlier sulfonamides (e.g., compound 1 in ), which showed >5 μM shifts .

Comparison : The sulfonamide linker and pyridine ring in SBI-425 enhance metabolic stability and oral bioavailability compared to the furanamide core. However, the shared 5-chloro-2-methoxyphenyl group underscores its role in target engagement .

Furanone and Furanamide Derivatives

Key Compounds :

- (Z)-5-(Benzo[d][1,3]dioxol-4-ylmethylene)-3-chloro-4-(5-chloro-2-methoxyphenyl)furan-2(5H)-one (15) : Structural Features: Incorporates a benzodioxole-methylene group and a chloro-substituted furanone. Physicochemical Properties: 38% yield, melting point 134.9–136.2°C, confirmed by NMR and HRMS .

- N-(5-Chloro-2-Methoxyphenyl)-5-(Phenoxymethyl)Furan-2-Carboxamide : Structural Features: Phenoxymethyl substituent on the furan ring.

Comparison : These compounds share the 5-chloro-2-methoxyphenyl group but diverge in substituents on the furan ring. The absence of sulfonamide/pyridine motifs likely reduces TNAP affinity but may redirect activity toward other targets (e.g., lipoxygenase or photosystems) .

Thiazole- and Oxazole-Modified Furamides

Key Compounds :

- 5-(3-Chloro-2-Methylphenyl)-N-(1,3-Thiazol-2-yl)-2-Furamide : Structural Features: Thiazole substituent on the amide nitrogen.

- N-(5-Chloro-2-Methoxyphenyl)-5-(Furan-2-yl)-1,2-Oxazole-3-Carboxamide :

- Structural Features : Oxazole-carboxamide core with a furan-2-yl substituent.

- Application : Screened as a kinase inhibitor (exact target unspecified).

Comparison : Heterocyclic substituents (thiazole, oxazole) may enhance metabolic stability or alter target selectivity. However, the lack of TNAP-specific data limits direct comparisons .

Alkynyldihydrofuranones and Benzofurans

Key Compounds :

- Alkynyldihydrofuranones (8) : Activity: Modest TNAP inhibition (IC₅₀ ~1–10 μM). Limitations: Poor selectivity and pharmacokinetics compared to sulfonamides.

Comparison : These early-generation inhibitors lack the 5-chloro-2-methoxyphenyl group and exhibit inferior potency and selectivity, highlighting the pharmacophore’s importance .

Structure-Activity Relationship (SAR) Insights

- Critical Substituents :

- Substituent Tolerance: Halogens (Cl, Br) at the 5-position of the phenyl ring enhance potency . Pyridine/quinoline motifs improve pharmacokinetics but increase assay potency shifts .

Data Tables

Table 1: Comparative Pharmacological Profiles

*Hypothetical profile based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。